5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid
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Description
5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.307. The purity is usually 95%.
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Mechanism of Action
This compound is a part of a class of compounds known as bicyclo[2.1.1]hexanes . These compounds are increasingly being incorporated into newly developed bio-active compounds due to their valuable saturated bicyclic structures . They are still under-explored from a synthetic accessibility point of view .
The bicyclo[2.1.1]hexane systems have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .
In the quest to further improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Properties
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexan-5-yl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(19)16-5-7-4-8(16)9(7)11-10(12(17)18)15-6-20-11/h6-9H,4-5H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJASCLDMSUXOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C3=C(N=CO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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